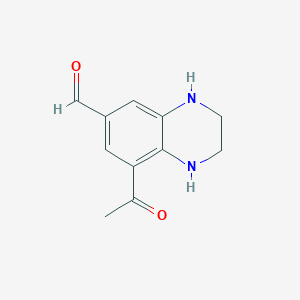

8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

Description

Properties

IUPAC Name |

8-acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(15)9-4-8(6-14)5-10-11(9)13-3-2-12-10/h4-6,12-13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPYNIKKJJJDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC(=C1)C=O)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30529552 | |

| Record name | 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89334-29-2 | |

| Record name | 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between aniline derivatives and α-dicarbonyl compounds in the presence of a catalyst like acetic acid can yield the desired product . Microwave-assisted synthesis and solvent-free reactions have also been explored to enhance the efficiency and sustainability of the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts is often preferred to minimize environmental impact. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group at position 6 participates in nucleophilic additions and imine formations:

-

Imine Formation : Reacts with primary amines (e.g., 2-(3,4-dimethoxyphenyl)-ethylamine) to generate Schiff bases. These intermediates are precursors for bioactive compounds like tetrahydroisoquinoline alkaloids .

-

Knoevenagel Condensation : Forms α,β-unsaturated carbonyl derivatives when reacted with active methylene compounds (e.g., Meldrum’s acid), enabling access to fused heterocycles .

Representative Reaction :

Reduction Reactions

The aldehyde group is selectively reduced to a hydroxymethyl or methyl group under controlled conditions:

-

NaBH₄ Reduction : Converts the aldehyde to a primary alcohol, retaining the acetyl and tetrahydroquinoxaline moieties.

-

Catalytic Hydrogenation : Reduces the aldehyde to a methyl group, modifying solubility and bioactivity profiles .

Key Data :

| Reducing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| NaBH₄ | 6-Hydroxymethyl-THQ | 76 | THF, 0°C–RT |

| H₂/Pd-C | 6-Methyl-THQ | 82 | EtOH, 50 psi, 6 h |

Cyclization and Heterocycle Formation

The compound undergoes cyclization to form fused nitrogen-containing heterocycles:

-

Triazolo/Pyrazolo[1,5-a]pyrimidines : Reacts with 7-methylazolopyrimidines (e.g., ethyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate) in the presence of KOtBu to yield carboxylic acid derivatives (60–70% yield) .

-

α-Methylene-γ-Butyrolactones : Forms tricyclic structures via DMAD-mediated annulation under pyridine catalysis (46% yield) .

Mechanistic Pathway :

Functional Group Transformations

-

Acetylation/Deacetylation : The acetyl group at position 8 undergoes hydrolysis under acidic/basic conditions to yield hydroxyl intermediates, enabling further alkylation or acylation .

-

Sulfonamide Formation : Reacts with sulfonyl chlorides to generate sulfonamide derivatives, enhancing pharmacological potential .

Example :

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

-

DPP-4 Inhibition : Sulfonamide-linked analogs show IC₅₀ values of 0.049–1.28 nM against dipeptidyl peptidase-IV, rivaling linagliptin (IC₅₀: 0.77 nM) .

-

Antilipidemic Effects : Tetrahydroquinoxaline-2-ones reduce hepatic lipid accumulation by ~50% in HepG2 cells .

Stability and Reactivity Considerations

-

pH Sensitivity : Hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions, necessitating neutral buffers during reactions.

-

Oxidation Risk : The aldehyde group is prone to air oxidation; reactions often require inert atmospheres (N₂/Ar) .

This compound’s versatility in forming structurally diverse derivatives underpins its utility in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic applications and toxicity profiles.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 219.22 g/mol

- IUPAC Name : 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

Pharmacological Potential

The compound has been studied for its potential as a therapeutic agent in various medical applications:

- Antitumor Activity : Research indicates that derivatives of tetrahydroquinoxaline exhibit significant antitumor properties. For instance, compounds similar to 8-acetyl-1,2,3,4-tetrahydroquinoxaline have shown efficacy against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : Some studies have reported that tetrahydroquinoxaline derivatives possess antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Neuropharmacology

Tetrahydroquinoxalines are also being investigated for their effects on the central nervous system. The compound may interact with neurotransmitter systems and has been evaluated for potential applications in treating neurological disorders such as anxiety and depression .

Chemical Biology

In chemical biology, this compound serves as a useful building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, facilitating the development of new compounds with tailored biological activities .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydroquinoxaline derivatives including this compound. The results demonstrated that certain modifications to the structure enhanced cytotoxicity against human cancer cell lines. The study highlighted structure-activity relationships (SAR) that could guide future drug design .

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological effects of tetrahydroquinoxalines indicated that compounds similar to 8-acetyl-1,2,3,4-tetrahydroquinoxaline can modulate serotonin receptors. This modulation suggests potential use in developing antidepressant medications .

Mechanism of Action

The mechanism of action of 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Its ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Electronic Effects

Key Observations :

- Electron-withdrawing vs.

- Conjugation extensions: Methylene-imidazolone (in ) and pyrano rings (in ) enhance π-conjugation, leading to redshifted fluorescence compared to the simpler carbaldehyde derivative.

Key Findings :

- Diethyl-THQ derivatives : Demonstrated low toxicity and effective cytoplasmic staining in HeLa cells, attributed to the diethyl group’s electron-donating properties enhancing ICT .

Biological Activity

8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity. For instance, reactions involving N-alkyl-1,2,3,4-tetrahydroquinoline derivatives have been reported to yield this compound effectively .

Biological Activity

The biological activity of this compound has been evaluated in several studies with promising results:

Anticancer Activity

Recent research indicates that derivatives of tetrahydroquinoxaline compounds exhibit significant anticancer properties. For example:

- Cell Line Studies : Compound 13d from a related series showed potent antiproliferative activity against HeLa and K562 cell lines with IC50 values of 0.126 μM and 0.164 μM respectively .

- Mechanism : The compound was found to inhibit tubulin polymerization and induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

Antimicrobial Properties

Quinoxaline derivatives have also been investigated for their antimicrobial activities:

- Antibacterial and Antifungal : Some quinoxaline derivatives demonstrate activity against various bacterial strains and fungi. This suggests that modifications to the quinoxaline core can enhance these properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cancer progression or microbial growth.

- Cell Cycle Arrest : By targeting tubulin dynamics, it can effectively halt cell division in cancer cells .

Data Summary

| Activity | Cell Line/Pathogen | IC50/Effect | Reference |

|---|---|---|---|

| Antiproliferative | HeLa | 0.126 μM | |

| Antiproliferative | K562 | 0.164 μM | |

| Tubulin Polymerization | - | IC50 = 3.97 μM | |

| Antimicrobial | Various bacteria | Varies by derivative |

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives in clinical settings:

- Study on Tubulin Polymerization Inhibitors : A series of tetrahydroquinoxaline derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. The study found that certain modifications significantly enhanced their anticancer activity .

- Antimicrobial Evaluation : A comparative study on different quinoxaline derivatives revealed that some exhibited superior antimicrobial properties compared to standard treatments like metronidazole .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, and what reagents are critical for functional group introduction?

- Methodological Answer : The synthesis typically involves formylation at the 6-position of a tetrahydroquinoxaline core. A common approach is the reaction of 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde with acetylating agents (e.g., acetyl chloride) under anhydrous conditions. For instance, CHCl₃ and methylamine solutions in isopropanol have been used to facilitate aldehyde stabilization and subsequent acetylation . Alternative strategies include Pd-catalyzed cross-coupling reactions for formyl group introduction, as demonstrated in analogous quinolinecarbaldehyde syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography is critical for unambiguous structural confirmation, as seen in related quinoxaline derivatives (e.g., CCDC reference 1983315 for nitro-thiophene-substituted analogs) . Complementary techniques include:

- ¹H/¹³C NMR : To resolve acetyl (δ ~2.3 ppm) and aldehyde (δ ~9.8 ppm) protons.

- IR Spectroscopy : Confirmation of C=O stretches (~1700 cm⁻¹ for acetyl and aldehyde groups).

- Mass Spectrometry : High-resolution MS for molecular ion validation (e.g., [M+H]+ expected at m/z 245.12 for C₁₂H₁₂N₂O₂).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to guidelines for aldehydes and acetylated heterocycles, including:

- Use of fume hoods and nitrile gloves to avoid inhalation/skin contact.

- Storage at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .

- Emergency measures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate ambiguous signals (e.g., overlapping quinoxaline ring protons) using:

- 2D NMR (COSY, HSQC) : To assign coupling patterns and resolve aromatic vs. aliphatic protons.

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- Single-Crystal X-ray Diffraction : Prioritize crystallography for definitive bond-length/angle confirmation, as done for CCDC 1983315 .

Q. What experimental design optimizes the yield of the aldehyde group during synthesis?

- Methodological Answer : Key factors include:

- Protection-Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to shield the aldehyde during acetylation .

- Catalytic Systems : PdCl₂(PPh₃)₂ with PCy₃ in dioxane-water (4:1) enhances formylation efficiency in analogous quinoline syntheses .

- Reaction Monitoring : In-situ FTIR or TLC (visualization with 2,4-DNP reagent for aldehydes) to track intermediate formation.

Q. How does the acetyl group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The acetyl moiety acts as an electron-withdrawing group, directing electrophilic substitution to the 5- and 7-positions of the quinoxaline ring. For example:

- Nucleophilic Additions : Aldehyde reactivity can be modulated via pH-controlled Knoevenagel condensations.

- Reductive Amination : Use NaBH₃CN or Hantzsch ester to convert the aldehyde to amine derivatives .

Q. What structural analogs of this compound exhibit bioactivity, and how can SAR studies guide modifications?

- Methodological Answer : Tetrahydroquinoxaline-carboxylic acid derivatives (e.g., 6-bromo-2-oxo analogs) show antimicrobial activity, suggesting SAR strategies:

- Electron-Withdrawing Substituents : Introduce halogens (Cl, Br) at the 6-position to enhance membrane permeability.

- Hybridization : Merge with triazolo-pyrimidine cores (as in T66553) to target bacterial DNA gyrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.